Nedocromil

Catalog No.
S536933
CAS No.
69049-73-6
M.F
C19H17NO7
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nedocromil

CAS Number

69049-73-6

Product Name

Nedocromil

IUPAC Name

9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

RQTOOFIXOKYGAN-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O

Solubility

4.59e-02 g/L

Synonyms

9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano(3,2-g)quinoline-2,8-dicarboxylic acid, Alocril, Brionil, Calcium, Nedocromil, Cetimil, FPL 59002, FPL-59002, FPL59002, Halamid, Irtan, Nedocromil, Nedocromil Calcium, Nedocromil Sodium, Nedocromil, Calcium Salt (1:1), Nedocromil, Disodium Salt, Nedocromil, Disodium salt, Hydrate, Rapitil, Sodium, Nedocromil, Tilad, Tilade, Tilaire, Tilavist

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O

Description

The exact mass of the compound Nedocromil is 371.1005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - 4-Quinolones. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

The exact mechanism by which nedocromil exerts its effects is not fully understood, but research suggests it may act on multiple pathways involved in allergic inflammation. Here are some potential mechanisms currently under investigation:

  • Inhibition of mast cell degranulation: Mast cells are immune cells that release inflammatory mediators like histamine during allergic reactions. Studies suggest nedocromil may stabilize mast cell membranes, preventing the release of these mediators [].
  • Modulation of calcium channels: Calcium influx plays a role in mast cell activation. Research indicates nedocromil might interfere with calcium channels, thereby inhibiting mast cell function [].
  • Immunomodulatory effects: Nedocromil may influence the immune system by affecting the production and activity of certain immune cells and inflammatory molecules [].

Applications Beyond Asthma

While nedocromil is primarily used for asthma, research is exploring its potential benefits in other conditions:

  • Allergic rhinitis: Studies suggest nedocromil might be effective in preventing and treating symptoms of allergic rhinitis, commonly known as hay fever [].
  • Allergic conjunctivitis: Research indicates nedocromil eye drops may be helpful in managing allergic conjunctivitis, an allergic reaction in the eye [].
  • Atopic dermatitis: Some studies suggest nedocromil might offer some relief from the symptoms of atopic dermatitis, a form of eczema [].

Nedocromil is a pharmacological compound classified as a benzopyrone and is primarily recognized for its role as a mast cell stabilizer. It is utilized in the management of asthma and allergic conditions, acting to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. This action helps prevent bronchospasm and reduces the frequency and severity of asthma attacks. Nedocromil is administered through inhalation or as eye drops for allergic conjunctivitis, with its therapeutic effects being gradual rather than immediate, distinguishing it from fast-acting bronchodilators like albuterol .

The chemical formula for nedocromil is C₁₉H₁₇N₀₇, with a molar mass of approximately 371.34 g/mol. It exhibits a high degree of protein binding (around 89%) and is primarily excreted unchanged in urine and feces .

Nedocromil acts as a mast cell stabilizer []. Mast cells are immune system cells that play a crucial role in allergic reactions. When triggered by allergens, mast cells release inflammatory mediators like histamine, which contribute to asthma symptoms [].

Nedocromil's mechanism is not fully understood, but it is believed to work by preventing the degranulation of mast cells, thereby inhibiting the release of these inflammatory mediators []. This ultimately helps to prevent asthma attacks.

Nedocromil is generally well-tolerated with a low incidence of side effects []. Common side effects include throat irritation, cough, and hoarseness [].

  • Toxicity: Low systemic toxicity [].
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity concerns documented [].

Nedocromil's mechanism of action involves several biochemical pathways. It inhibits the activation and release of inflammatory mediators from various cell types, including eosinophils, neutrophils, and mast cells. The compound disrupts the arachidonic acid metabolism pathways, specifically through inhibition of lipoxygenase and cyclooxygenase activities, thereby preventing the synthesis of pro-inflammatory substances .

Notably, nedocromil does not exhibit bronchodilator activity nor does it function as an antihistamine or corticosteroid. Instead, it modulates inflammatory responses by blocking sensory neuropeptides involved in bronchoconstriction .

Nedocromil has been shown to significantly inhibit both early and late asthmatic reactions induced by allergens. Clinical studies indicate that it can reduce bronchial hyperresponsiveness, making it effective in managing asthma symptoms over time. The compound's anti-inflammatory properties extend to preventing the synthesis of leukotrienes and prostaglandins, which are crucial mediators in allergic responses .

Adverse effects associated with nedocromil are generally mild, with nausea and headaches being the most commonly reported symptoms . Its long-term use has been associated with a decrease in the severity of asthma attacks when used regularly .

The synthesis of nedocromil involves complex organic reactions typical for benzopyrone derivatives. While specific synthetic pathways are not extensively detailed in available literature, it generally includes steps such as:

  • Formation of Pyran Ring: This involves cyclization reactions that create the pyran structure characteristic of benzopyrones.
  • Substitution Reactions: These are employed to introduce various functional groups necessary for biological activity.
  • Purification: The final product undergoes purification processes to ensure the desired chemical properties are achieved.

Due to its complex structure, synthetic methods may vary significantly based on desired yields and purity levels.

Nedocromil is primarily used in:

  • Asthma Management: As a preventive treatment to reduce inflammation and frequency of asthma attacks.
  • Allergic Conjunctivitis: Administered as eye drops to alleviate symptoms associated with allergic reactions.
  • Clinical Research: Investigated for its potential roles in other inflammatory conditions due to its mast cell stabilizing properties.

Despite its effectiveness, nedocromil's use has declined in some markets due to regulatory changes affecting inhalation products containing chlorofluorocarbons (CFCs) as propellants .

Nedocromil interacts with several biological pathways related to inflammation:

  • Mast Cells: Inhibits degranulation, thus preventing histamine release.
  • Eosinophils and Neutrophils: Reduces activation and mediator release from these cells.
  • Neuropeptides: Blocks sensory neuropeptides that contribute to bronchoconstriction.

These interactions highlight nedocromil's role in modulating immune responses during allergic reactions .

Nedocromil shares similarities with several other compounds used in allergy and asthma management. Below is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionUnique Features
Cromolyn SodiumMast Cell StabilizerPrevents mast cell degranulationOlder formulation; less potent than nedocromil
MontelukastLeukotriene Receptor AntagonistBlocks leukotriene receptorsFast-acting; used for chronic management
FluticasoneCorticosteroidReduces inflammation by inhibiting multiple pathwaysStrong anti-inflammatory effects; systemic side effects
KetotifenAntihistaminePrevents histamine release from mast cellsDual action (antihistamine + mast cell stabilizer)

Nedocromil's primary distinction lies in its specific action on mast cells without exhibiting bronchodilator effects or significant systemic side effects associated with corticosteroids .

Nedocromil, a synthetic organic compound, emerged from efforts to optimize the anti-inflammatory properties of chromone derivatives. Its development traces back to research on sodium cromoglycate (cromolyn sodium), discovered in the 1960s through self-experimentation by Roger Altounyan, an asthmatic pharmacologist investigating khellin derivatives from the plant Ammi visnaga. While sodium cromoglycate demonstrated mast cell-stabilizing activity, its limited efficacy spurred the synthesis of structural analogs.

Nedocromil sodium (disodium 9-ethyl-4,6-dioxo-10-propylpyrano[5,6-g]quinoline-2,8-dicarboxylate) was developed in the 1980s as a second-generation chromone derivative. Preclinical studies in macaque monkeys and dogs revealed superior inhibition of immune-mediated lung inflammation and bronchial hyperreactivity compared to earlier compounds, leading to its approval for asthma management in 1992. The compound’s design focused on enhancing electron-withdrawing groups and hydrophobic side chains to improve receptor interactions and bioavailability.

Table 1: Key Milestones in Nedocromil Development

YearEventSource
1967Discovery of sodium cromoglycate’s anti-anaphylactic properties
1985Synthesis of nedocromil sodium as a quinoline-modified chromone
1992FDA approval for asthma prophylaxis

Classification Within the Benzopyrone Family and Structural Analogues

Nedocromil belongs to the benzopyrone family, characterized by a fused benzene and pyrone ring system (1-benzopyran-4-one). Its structure incorporates two carboxylate groups, a propyl side chain at position 10, and an ethyl group at position 9, distinguishing it from simpler chromones like sodium cromoglycate. These modifications enhance its ability to modulate chloride ion channels and inhibit mediator release from mast cells.

Table 2: Structural Comparison of Nedocromil and Sodium Cromoglycate

FeatureNedocromil SodiumSodium Cromoglycate
Core structurePyrano[5,6-g]quinolineChromone (1-benzopyran-4-one)
Substituents-COO⁻Na⁺ at C2/C8; -C₂H₅ at C9; -C₃H₇ at C10-COO⁻Na⁺ at C5/C7
Molecular formulaC₁₉H₁₅NNa₂O₇C₂₃H₁₄Na₂O₁₁
Molecular weight371.34 g/mol512.34 g/mol
Mechanism enhancementInhibits Cl⁻ flux and leukotriene synthesisPrimarily stabilizes mast cells

The quinoline extension in nedocromil increases planar rigidity, promoting interactions with inflammatory cell receptors such as GPR35 and cysteinyl leukotriene receptors. Analogues like isopimpinellin and xanthone share the benzopyrone scaffold but lack nedocromil’s substituted quinoline moiety, resulting in divergent bioactivity profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

371.10050188 g/mol

Monoisotopic Mass

371.10050188 g/mol

Heavy Atom Count

27

LogP

2.22
2.22 (LogP)
2.6

Appearance

Solid powder

Melting Point

299 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0B535E0BN0

Related CAS

101626-68-0 (calcium salt (1:1))
69049-74-7 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of mild to moderate asthma
FDA Label

Pharmacology

Nedocromil is a anti-inflammatory agent and can be administered directly to the bronchial mucosa. It has significant inhibitory effect on allergen-induced early and late asthmatic reactions and on bronchial hyperresponsiveness.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AC - Antiallergic agents, excl. corticosteroids
R01AC07 - Nedocromil
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BC - Antiallergic agents, excl. corticosteroids
R03BC03 - Nedocromil
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX04 - Nedocromil

Mechanism of Action

Nedocromil has been shown to inhibit the in vitro activation of, and mediator release from, a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. Nedocromil inhibits activation and release of inflammatory mediators such as histamine, prostaglandin D2 and leukotrienes c4 from different types of cells in the lumen and mucosa of the bronchial tree. These mediators are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways. The mechanism of action of nedocromil may be due partly to inhibition of axon reflexes and release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin-geneñrelated peptides. The result is inhibition of bradykinin-induced bronchoconstriction. Nedocromil does not posess any bronchodilator, antihistamine, or corticosteroid activity.

Pictograms

Irritant

Irritant

Other CAS

69049-73-6

Absorption Distribution and Excretion

Low
It is not metabolized and is eliminated primarily unchanged in urine (70%) and feces (30%).

Metabolism Metabolites

Nedocromil is not metabolized after IV administration and is excreted unchanged.

Wikipedia

Nedocromil
Clobenzorex

Biological Half Life

~3.3 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Sridhar AV, McKean M. Nedocromil sodium for chronic asthma in children. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD004108. Review. PubMed PMID: 16856028.
2: Dudley T, Parker S, Baldwin R. Clinical inquiries. Is nedocromil effective in preventing asthmatic attacks in patients with asthma? J Fam Pract. 2004 Nov;53(11):927-8. Review. PubMed PMID: 15527735.
3: Mihălţan F, Ulmeanu R, Panghea P. [The therapeutic position of nedocromil sodium (Tilade) in the treatment of bronchial asthma]. Pneumologia. 1999 Oct-Dec;48(4):309-12. Review. Romanian. PubMed PMID: 10856993.
4: Kelly KD, Spooner CH, Rowe BH. Nedocromil sodium versus cromoglycate for the pre-treatment of exercise induced bronchoconstriction in asthma. Cochrane Database Syst Rev. 2000;(2):CD002169. Review. PubMed PMID: 10796684.
5: Spooner CH, Saunders LD, Rowe BH. Nedocromil sodium for preventing exercise-induced bronchoconstriction. Cochrane Database Syst Rev. 2000;(2):CD001183. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD001183. PubMed PMID: 10796616.
6: Creticos PS. Effects of nedocromil sodium on inflammation and symptoms in therapeutic studies. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S143-9; discussion S149-50. Review. PubMed PMID: 8939190.
7: Chung KF. Effects of nedocromil sodium on airway neurogenic mechanisms. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S112-6; discussion S116-7. Review. PubMed PMID: 8939186.
8: Alton EW, Norris AA. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S102-5; discussion S105-6. Review. PubMed PMID: 8939184.
9: Parnham MJ. Sodium cromoglycate and nedocromil sodium in the therapy of asthma, a critical comparison. Pulm Pharmacol. 1996 Apr;9(2):95-105. Review. PubMed PMID: 8880949.
10: Barnes PJ, Holgate ST, Laitinen LA, Pauwels R. Asthma mechanisms, determinants of severity and treatment: the role of nedocromil sodium. Report of a workshop held in Whistler, British Columbia, Canada, 18-19 May 1995. Clin Exp Allergy. 1995 Aug;25(8):771-87. Review. PubMed PMID: 7584690.
11: Farrar JR, Rainey DK, Norris AA. Pharmacologic modulation of Th1 and Th2 cell subsets by nedocromil sodium. Int Arch Allergy Immunol. 1995 May-Jun;107(1-3):414-5. Review. PubMed PMID: 7613195.
12: Wasserman SI. Immunopharmacologic profile of nedocromil sodium. Allergy Proc. 1995 Mar-Apr;16(2):67-71. Review. PubMed PMID: 7797061.
13: Barnes PJ. Effect of nedocromil sodium on microvascular leakage. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):197-9. Review. PubMed PMID: 8393029.
14: Church MK, Holgate ST. Adenosine-induced bronchoconstriction and its inhibition by nedocromil sodium. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):190-4. Review. PubMed PMID: 8393027.
15: Barnes PJ. Effect of nedocromil sodium on airway sensory nerves. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):182-6. Review. PubMed PMID: 8393025.
16: Edwards AM, Stevens MT. The clinical efficacy of inhaled nedocromil sodium (Tilade) in the treatment of asthma. Eur Respir J. 1993 Jan;6(1):35-41. Review. PubMed PMID: 8381089.
17: Benbow AG, Eady R, Jackson D. The immunopharmacological actions of nedocromil sodium relative to the use of its 2% ophthalmic solution. Eye (Lond). 1993;7 ( Pt 3 Suppl ):26-8. Review. PubMed PMID: 8253221.
18: Joseph M, Rainey DK. [Basic research on nedocromil sodium]. Rev Mal Respir. 1992;9 Suppl 1:R93-7. Review. French. PubMed PMID: 1317052.
19: Blum A, Shalit M. [TILADE (nedocromil sodium)--a new anti-asthamatic treatment]. Harefuah. 1990 Mar 15;118(6):353-4. Review. Hebrew. PubMed PMID: 2161392.
20: Ruggieri F, Patalano F. Nedocromil sodium: a review of clinical studies. Eur Respir J Suppl. 1989 Jun;6:568s-571s. Review. PubMed PMID: 2553034.

Explore Compound Types